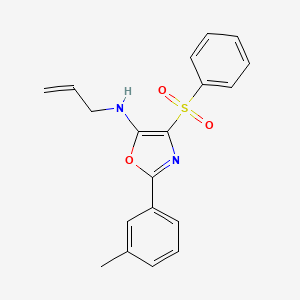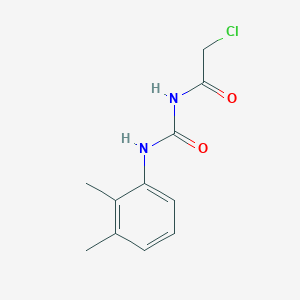
N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine, also known as APTO-253, is a small molecule that has been studied for its potential therapeutic applications in cancer treatment. It is a member of the oxazole family, which has been shown to exhibit anti-tumor activity. APTO-253 is a promising compound due to its ability to selectively target cancer cells and induce apoptosis, or programmed cell death, in these cells.
Applications De Recherche Scientifique
Synthesis and Characterization of Novel Compounds
N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine is part of a broader class of organic compounds that play a significant role in the synthesis and characterization of new heterocyclic compounds. Research has focused on the synthesis, characterization, and evaluation of compounds containing the 4-(phenylsulfonyl)phenyl fragment. These efforts have led to the development of various acyclic precursors and cyclization products, including oxazol-5(4H)-ones substituted with the p-tolyl group. These compounds are characterized using a range of spectral methods such as UV-Vis, FT-IR, 1H-NMR, 13C-NMR, and MS, along with elemental analysis and RP-HPLC for purity determination. The cytotoxicity of these compounds has been assessed using the Daphnia magna bioassay, highlighting their potential therapeutic applications (Apostol et al., 2019).
Mechanistic Insights into Chemical Reactions
The compound also contributes to the understanding of chemical reaction mechanisms. For instance, studies on allylation and alkylation of biologically relevant nucleophiles by diallyl sulfides, which are bioactive phytochemicals found in garlic and onions, have shown that such compounds can transfer allyl side chains to low molecular weight thiols, offering insights into the allyl transfer reactions (Ruddraraju et al., 2017).
Applications in Asymmetric Synthesis
The utility of related compounds in asymmetric synthesis has been demonstrated, showing their significance in constructing stereochemically complex structures. This includes the development of methodologies for asymmetric allylic alkylation, which enables the synthesis of enantioenriched compounds with excellent diastereoselectivities. Such processes are crucial for the production of medicinally relevant molecules and have broad applicability in the synthesis of natural products and pharmacophores (Noble & MacMillan, 2014).
Development of Synthetic Precursors
N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine and its analogs serve as synthetic precursors in the formation of amidines and vinylogous amidines, showcasing a variety of chemical transformations. This includes diverging pathways leading to deallylation or allyl transfer based on the oxidation state of palladium catalysts, the nucleophilicity of amines, and the nature of the ligands. Such studies offer a wealth of information on the versatility of these compounds in synthetic organic chemistry (Dekorver et al., 2011).
Propriétés
IUPAC Name |
4-(benzenesulfonyl)-2-(3-methylphenyl)-N-prop-2-enyl-1,3-oxazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S/c1-3-12-20-18-19(25(22,23)16-10-5-4-6-11-16)21-17(24-18)15-9-7-8-14(2)13-15/h3-11,13,20H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBOMSIVMPEHEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(O2)NCC=C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-allyl-4-(phenylsulfonyl)-2-(m-tolyl)oxazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyclopentyl-3-pyrrolidinyl)methyl]amine dihydrochloride](/img/no-structure.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2585850.png)
![1-methyl-3-(trifluoromethyl)-5-{[3-(trifluoromethyl)phenyl]sulfonyl}-1H-pyrazole-4-carbonitrile](/img/structure/B2585852.png)
![benzo[d][1,3]dioxol-5-yl(4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B2585853.png)
![3-[3-(3,4-dimethoxyphenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2585854.png)

![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B2585859.png)
![N-(3,5-dichlorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2585861.png)
![4-[2-[(E)-But-2-enyl]-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2585864.png)


![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-hydrazinylpyridine](/img/structure/B2585867.png)
![5-(2-Methoxyethyl)-2-phenyl-7-(piperazine-1-carbonyl)pyrazolo[4,3-c]pyridin-3-one](/img/structure/B2585868.png)
